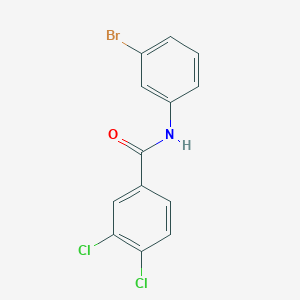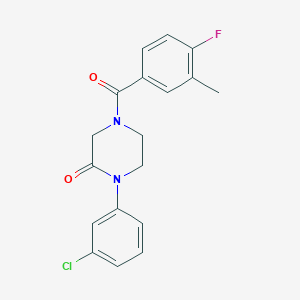![molecular formula C20H13ClN2O2 B5564131 3-[(7-chloro-4-quinolinyl)amino]-2-naphthoic acid](/img/structure/B5564131.png)
3-[(7-chloro-4-quinolinyl)amino]-2-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-[(7-chloro-4-quinolinyl)amino]-2-naphthoic acid” is a chemical compound with the molecular formula C20H13ClN2O2 . It is a derivative of quinoline, a type of nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline ring attached to a naphthoic acid group via an amino linkage . The quinoline ring contains a chlorine atom at the 7-position .Scientific Research Applications
Luminescent Properties : A study by Tu et al. (2009) developed a method for synthesizing naphtho[2,3-f]quinoline derivatives, which exhibit good luminescent properties. These properties make them potential candidates for organic electroluminescent (EL) media applications (Tu et al., 2009).
Antagonists of Luteinizing Hormone Releasing Hormone : Research by Janecka et al. (1993) introduced new substituents for position one in antagonists of LHRH, where the carboxy groups of various acids, including 2-naphthoic acid and 3-quinolinecarboxylic acids, were linked to amino acids. These findings have implications in understanding the structural features of decapeptides that cause antiovulatory activity (Janecka et al., 1993).
Synthesis of Heterocyclic Compounds : Sawada et al. (2012) described a convenient method for synthesizing 7H-Naphtho[1,8-gh]quinolin-7-one, contributing to the development of new and convenient synthesis approaches for such compounds (Sawada et al., 2012).
Quinolone Antibacterial Agents : A study by Sánchez et al. (1992) explored the synthesis and structure-activity relationships of amino acid prodrugs of various quinolones. This research is significant in understanding the comparative antibacterial activity and solubility of these compounds (Sánchez et al., 1992).
Ligands Based on Benzo[g]Quinoline : Research by Taffarel et al. (1994) focused on the preparation of 3-amino-2-naphthaldehyde, an excellent Friedlander synth for benzo[g]quinolines, and investigated their absorption and emission spectra. This study provides insights into the properties of these species for potential applications (Taffarel et al., 1994).
Quinolone-Based Furanones and Nitrogen Analogues : A study by Khokra et al. (2015) synthesized a library of quinoline-based furanones and their nitrogen analogues, evaluating their antimicrobial activities. This research contributes to the development of new antibacterial agents (Khokra et al., 2015).
Electrochemical Reduction of Oxygen to Hydrogen Peroxide : Research by Calabrese et al. (1983) utilized derivatives of 1,4-naphthoquinone as catalysts for the electrochemical and photoelectrochemical reduction of oxygen to hydrogen peroxide. This study has implications for the development of catalysts in electrochemical processes (Calabrese et al., 1983).
properties
IUPAC Name |
3-[(7-chloroquinolin-4-yl)amino]naphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2/c21-14-5-6-15-17(7-8-22-18(15)11-14)23-19-10-13-4-2-1-3-12(13)9-16(19)20(24)25/h1-11H,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDXZIZIGXRQBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)NC3=C4C=CC(=CC4=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-fluoro-N-{1-[4-(methylsulfonyl)phenyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5564058.png)
![4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N-propylpiperidine-1-carboxamide](/img/structure/B5564065.png)

![2-[4-(1,3-oxazol-5-yl)benzoyl]-7-propyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5564087.png)
![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-2-(7-fluoro-2-methyl-1H-indol-3-yl)acetamide](/img/structure/B5564101.png)
![5-(2-chlorophenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-2-furamide](/img/structure/B5564107.png)


![N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N,3,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5564122.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methylphenyl)propanamide](/img/structure/B5564138.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide](/img/structure/B5564140.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B5564147.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-2-phenoxypropanamide](/img/structure/B5564153.png)